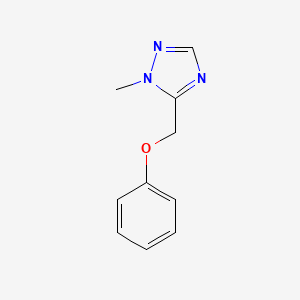![molecular formula C21H33N3O3S B6499331 N-(4-{[(1-cyclopentylpiperidin-4-yl)methyl]sulfamoyl}-3-methylphenyl)propanamide CAS No. 953260-04-3](/img/structure/B6499331.png)
N-(4-{[(1-cyclopentylpiperidin-4-yl)methyl]sulfamoyl}-3-methylphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-{[(1-cyclopentylpiperidin-4-yl)methyl]sulfamoyl}-3-methylphenyl)propanamide: is a complex organic compound with a unique structure that includes a piperidine ring, a sulfamoyl group, and a propanamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(1-cyclopentylpiperidin-4-yl)methyl]sulfamoyl}-3-methylphenyl)propanamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the piperidine ring, the introduction of the sulfamoyl group, and the final coupling with the propanamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for further applications.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-{[(1-cyclopentylpiperidin-4-yl)methyl]sulfamoyl}-3-methylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Aplicaciones Científicas De Investigación
N-(4-{[(1-cyclopentylpiperidin-4-yl)methyl]sulfamoyl}-3-methylphenyl)propanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of N-(4-{[(1-cyclopentylpiperidin-4-yl)methyl]sulfamoyl}-3-methylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is studied.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other piperidine derivatives and sulfamoyl-containing molecules. Examples include:
- N-(4-{[(1-cyclohexylpiperidin-4-yl)methyl]sulfamoyl}-3-methylphenyl)propanamide
- N-(4-{[(1-cyclopentylpiperidin-4-yl)methyl]sulfamoyl}-3-ethylphenyl)propanamide
Uniqueness
N-(4-{[(1-cyclopentylpiperidin-4-yl)methyl]sulfamoyl}-3-methylphenyl)propanamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
N-[4-[(1-cyclopentylpiperidin-4-yl)methylsulfamoyl]-3-methylphenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O3S/c1-3-21(25)23-18-8-9-20(16(2)14-18)28(26,27)22-15-17-10-12-24(13-11-17)19-6-4-5-7-19/h8-9,14,17,19,22H,3-7,10-13,15H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSCOOROAJWFCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-methyl-4-{[(1-methylpiperidin-4-yl)methyl]sulfamoyl}phenyl)propanamide](/img/structure/B6499252.png)
![6-methyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B6499264.png)
![4-methoxy-3-methyl-N-{[1-(propan-2-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B6499272.png)
![5-methyl-N-{[1-(propan-2-yl)piperidin-4-yl]methyl}thiophene-2-sulfonamide](/img/structure/B6499276.png)
![N-{[1-(propan-2-yl)piperidin-4-yl]methyl}-4-propoxybenzene-1-sulfonamide](/img/structure/B6499285.png)

![1-methyl-5-[(2-methylphenoxy)methyl]-1H-1,2,4-triazole](/img/structure/B6499295.png)
![5-[(3-chlorophenoxy)methyl]-1-methyl-1H-1,2,4-triazole](/img/structure/B6499297.png)
![4-methoxy-N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B6499298.png)
![3-chloro-N-[(1-cyclopentylpiperidin-4-yl)methyl]-4-fluorobenzene-1-sulfonamide](/img/structure/B6499308.png)
![N-[(1-cyclopentylpiperidin-4-yl)methyl]-4-methoxybenzene-1-sulfonamide](/img/structure/B6499311.png)
![N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-fluorobenzene-1-sulfonamide](/img/structure/B6499318.png)
![N-[(1-cyclopentylpiperidin-4-yl)methyl]-4-ethoxy-3-methylbenzene-1-sulfonamide](/img/structure/B6499325.png)
![N-[(1-cyclopentylpiperidin-4-yl)methyl]-1-(3-methylphenyl)methanesulfonamide](/img/structure/B6499333.png)
